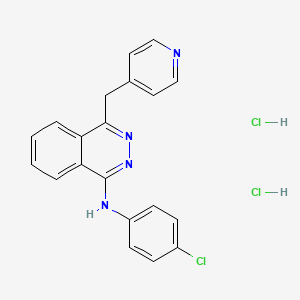

Vatalanib dihidrocloruro

Descripción general

Descripción

Vatalanib (PTK787) 2HCl, también conocido como N-(4-clorofenil)-4-(piridin-4-ilmetil)ftalazin-1-amina dihidrocloruro, es un inhibidor de la proteína quinasa de molécula pequeña. Es conocido principalmente por su capacidad para inhibir la angiogénesis al dirigirse a los receptores del factor de crecimiento endotelial vascular. Vatalanib se está investigando como un posible tratamiento para varios tipos de cáncer, particularmente aquellos que son avanzados o resistentes a la quimioterapia .

Aplicaciones Científicas De Investigación

Vatalanib tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la proteína quinasa y la angiogénesis.

Biología: Investigado por sus efectos en las vías de señalización celular y su papel en la inhibición del crecimiento tumoral.

Medicina: Explorado como un posible agente terapéutico para tratar cánceres, particularmente aquellos que son resistentes a las terapias convencionales.

Mecanismo De Acción

Vatalanib ejerce sus efectos inhibiendo potentemente los dominios de la tirosina quinasa de los receptores del factor de crecimiento endotelial vascular. Estos receptores juegan un papel crucial en la formación de nuevos vasos sanguíneos, que son esenciales para el crecimiento y la metástasis del tumor. Al inhibir estos receptores, Vatalanib reduce eficazmente la angiogénesis, limitando así el suministro de nutrientes y oxígeno a los tumores e inhibiendo su crecimiento .

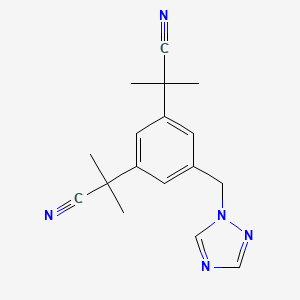

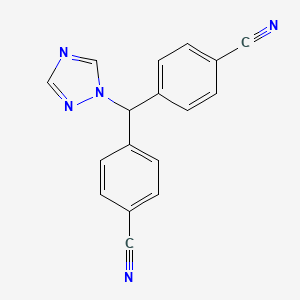

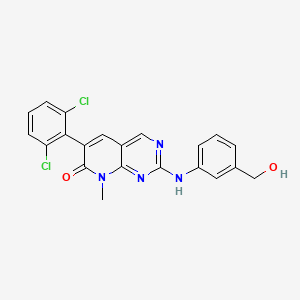

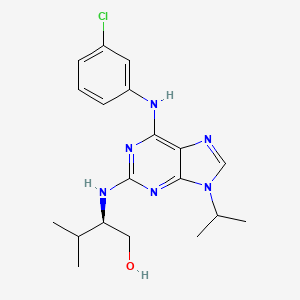

Compuestos Similares:

Sunitinib: Otro inhibidor de la tirosina quinasa que se dirige a múltiples receptores, incluidos los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas.

Sorafenib: Inhibe varias proteínas tirosina quinasas, incluidas las involucradas en la proliferación de células tumorales y la angiogénesis.

Pazopanib: Se dirige a los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y c-Kit.

Singularidad de Vatalanib: Vatalanib es único en su alta selectividad para el receptor del factor de crecimiento endotelial vascular-2, lo que lo hace particularmente eficaz para inhibir la angiogénesis. Esta selectividad lo distingue de otros compuestos similares, que pueden dirigirse a una gama más amplia de receptores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Vatalanib implica múltiples pasos, comenzando con la preparación de la estructura principal de ftalazina. Los pasos clave incluyen:

Formación del núcleo de ftalazina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar el anillo de ftalazina.

Reacciones de sustitución: Introducción de los grupos 4-clorofenil y piridin-4-ilmetil a través de reacciones de sustitución nucleófila.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.

Métodos de Producción Industrial: La producción industrial de Vatalanib sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .

Tipos de Reacciones:

Oxidación: Vatalanib puede sufrir reacciones de oxidación, particularmente en el anillo de piridina, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el grupo clorofenil.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos, así como análogos sustituidos de Vatalanib .

Comparación Con Compuestos Similares

Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.

Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.

Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.

Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUQEHCMDUSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049073 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212141-51-0 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

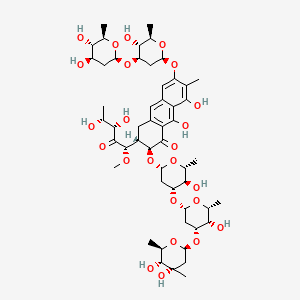

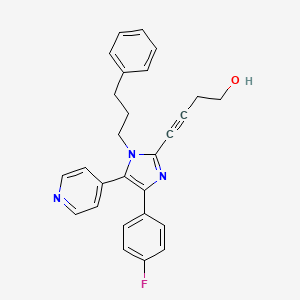

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.